molecular formula C20H19NO2 B12883434 2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole-5-carbaldehyde CAS No. 832155-17-6

2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B12883434
CAS No.: 832155-17-6
M. Wt: 305.4 g/mol
InChI Key: FMDZIPUNVKSRKI-UHFFFAOYSA-N
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Description

2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features two phenyl groups and an aldehyde functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde typically involves the condensation of 2,6-diethylphenylamine with benzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the introduction of the aldehyde group through formylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carboxylic acid.

    Reduction: 2-(2,6-diethylphenyl)-4-phenyloxazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring and phenyl groups contribute to the compound’s ability to interact with various biological pathways, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diethylphenyl isocyanate
  • N-(2,6-Diethylphenyl)maleimide
  • 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide

Uniqueness

2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with an aldehyde functional group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

832155-17-6

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C20H19NO2/c1-3-14-11-8-12-15(4-2)18(14)20-21-19(17(13-22)23-20)16-9-6-5-7-10-16/h5-13H,3-4H2,1-2H3

InChI Key

FMDZIPUNVKSRKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C2=NC(=C(O2)C=O)C3=CC=CC=C3

Origin of Product

United States

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